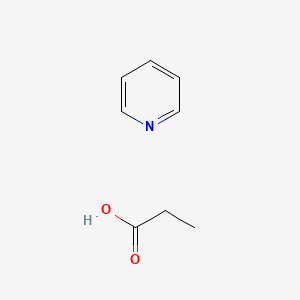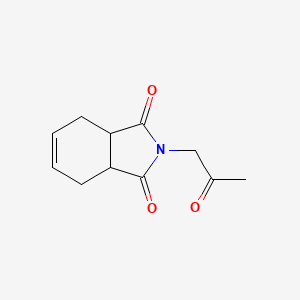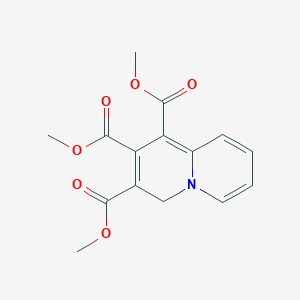
4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester is a complex organic compound with the molecular formula C15H15NO6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester
- 4-Thioxo-4H-quinolizine-1,3-dicarboxylic acid diethyl ester
- 6,7,8,9-Tetrahydro-2H-quinolizine-1,2,3,4-tetracarboxylic acid tetramethyl ester
Uniqueness
4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester is unique due to its specific structural configuration and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
53943-37-6 |
|---|---|
分子式 |
C15H15NO6 |
分子量 |
305.28 g/mol |
IUPAC 名称 |
trimethyl 4H-quinolizine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H15NO6/c1-20-13(17)9-8-16-7-5-4-6-10(16)12(15(19)22-3)11(9)14(18)21-2/h4-7H,8H2,1-3H3 |
InChI 键 |
JNWLJJBTYMQBLD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=C2C=CC=CN2C1)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)
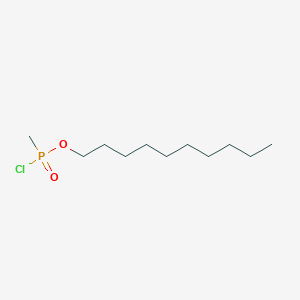


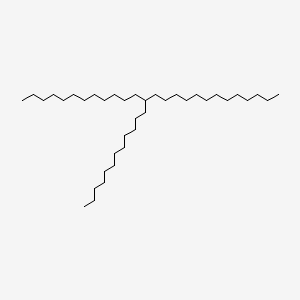
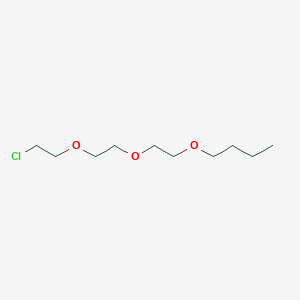


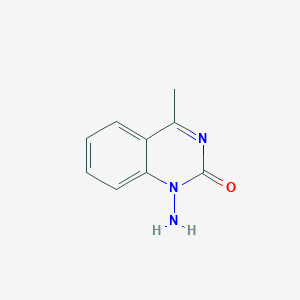
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
